molecular formula C11H10N2O B1336757 (3-Pyrimidin-5-ylphenyl)methanol CAS No. 852180-75-7

(3-Pyrimidin-5-ylphenyl)methanol

Cat. No.: B1336757
CAS No.: 852180-75-7
M. Wt: 186.21 g/mol
InChI Key: PUCNXFUXTNDXKP-UHFFFAOYSA-N
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Description

(3-Pyrimidin-5-ylphenyl)methanol is an organic compound with the molecular formula C11H10N2O It features a pyrimidine ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyrimidin-5-ylphenyl)methanol typically involves the reaction of 3-bromopyrimidine with phenylboronic acid in the presence of a palladium catalyst, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Pyrimidin-5-ylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives using hydrogenation catalysts.

    Substitution: Halogenation or nitration of the phenyl ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: (3-Pyrimidin-5-ylphenyl)aldehyde, (3-Pyrimidin-5-ylphenyl)carboxylic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Brominated or nitrated this compound.

Scientific Research Applications

(3-Pyrimidin-5-ylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Pyrimidin-5-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Pyrimidin-4-ylphenyl)methanol
  • (3-Pyrimidin-6-ylphenyl)methanol
  • (4-Pyrimidin-5-ylphenyl)methanol

Uniqueness

(3-Pyrimidin-5-ylphenyl)methanol is unique due to the specific positioning of the pyrimidine ring on the phenyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

(3-pyrimidin-5-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-9-2-1-3-10(4-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCNXFUXTNDXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428140
Record name (3-pyrimidin-5-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-75-7
Record name 3-(5-Pyrimidinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-pyrimidin-5-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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